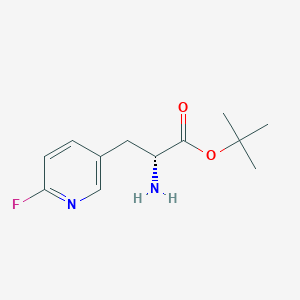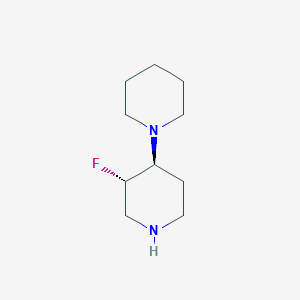
(3'S,4'S)-3'-fluoro-1,4'-bipiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3’S,4’S)-3’-fluoro-1,4’-bipiperidine” is a fascinating chemical compound with a complex structure. It belongs to the class of piperidine derivatives and features a fluorine atom substitution at the 3’ position and a bipiperidine backbone. The compound’s unique arrangement of atoms makes it intriguing for various scientific applications.
Vorbereitungsmethoden
Synthetic Routes:
Several synthetic routes exist for the preparation of this compound. Here are a couple of notable methods:
-
Fluorination of Bipiperidine:
- Starting with bipiperidine (a bicyclic amine), the fluorination reaction occurs at the 3’ position.
- Reagents: Fluorinating agents (e.g., HF, F2, or Selectfluor®).
- Conditions: Anhydrous solvent (e.g., acetonitrile, dichloromethane) at low temperature.
- Yield: Moderate to good yields of the desired product.
-
Asymmetric Synthesis:
- Enantioselective methods can yield the (3’S,4’S)-enantiomer.
- Chiral auxiliary-based approaches or organocatalysis are commonly employed.
- Conditions: Carefully controlled reaction conditions to achieve stereoselectivity.
Industrial Production:
The industrial-scale production of this compound involves optimization of the synthetic route, scalability, and cost-effectiveness. Manufacturers often employ continuous flow processes or batch reactions to achieve high yields.
Analyse Chemischer Reaktionen
Reactivity:
“(3’S,4’S)-3’-fluoro-1,4’-bipiperidine” participates in various chemical reactions:
Oxidation: It can undergo oxidative transformations, such as N-oxidation or C-H functionalization.
Reduction: Reduction of the fluorine substituent or the piperidine ring.
Substitution: Nucleophilic substitution reactions at the fluorine position.
Cyclization: Formation of fused rings or heterocycles.
Common Reagents and Conditions:
Oxidation: Oxone® (potassium peroxymonosulfate), PCC (pyridinium chlorochromate).
Reduction: H2/Pd-C, NaBH4, LiAlH4.
Substitution: Alkyl halides, amines, or nucleophiles.
Cyclization: Lewis acids (e.g., BF3), heat.
Major Products:
The major products depend on the specific reaction conditions. Oxidation may yield N-oxide derivatives, while reduction could lead to saturated piperidines.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Block: Used in the synthesis of more complex molecules.
Fluorinated Ligands: Employed in coordination chemistry and catalysis.
Biology and Medicine:
Drug Development: Investigated for potential pharmaceutical applications.
Fluorine as a Probe: Fluorinated compounds are valuable tools for studying biological processes.
Industry:
Fine Chemicals: Used in specialty chemicals and agrochemicals.
Wirkmechanismus
The exact mechanism of action remains an active area of research. potential molecular targets include receptors, enzymes, or cellular pathways influenced by the fluorine substitution. Further studies are needed to elucidate its precise effects.
Vergleich Mit ähnlichen Verbindungen
While there are no direct analogs of “(3’S,4’S)-3’-fluoro-1,4’-bipiperidine,” its unique fluorinated bipiperidine scaffold sets it apart. Similar compounds include other fluorinated piperidines or bipiperidines, but none match its specific arrangement.
Eigenschaften
CAS-Nummer |
2102412-90-6 |
|---|---|
Molekularformel |
C10H19FN2 |
Molekulargewicht |
186.27 g/mol |
IUPAC-Name |
(3S,4S)-3-fluoro-4-piperidin-1-ylpiperidine |
InChI |
InChI=1S/C10H19FN2/c11-9-8-12-5-4-10(9)13-6-2-1-3-7-13/h9-10,12H,1-8H2/t9-,10-/m0/s1 |
InChI-Schlüssel |
PPNYOPTVJSKOPB-UWVGGRQHSA-N |
Isomerische SMILES |
C1CCN(CC1)[C@H]2CCNC[C@@H]2F |
Kanonische SMILES |
C1CCN(CC1)C2CCNCC2F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



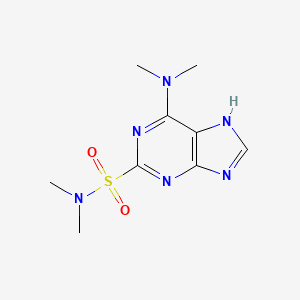


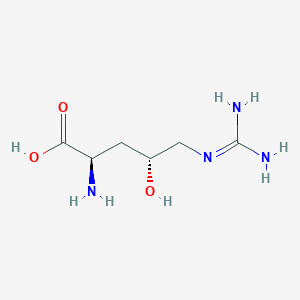
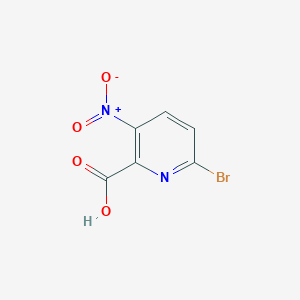
![1,3,5,7,9,11,13,15-Octahexadecyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B13125073.png)
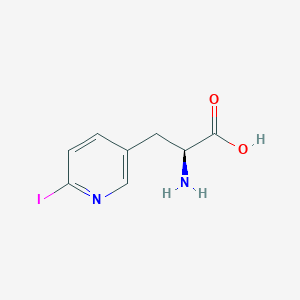
![Benzyl5-aminospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13125085.png)
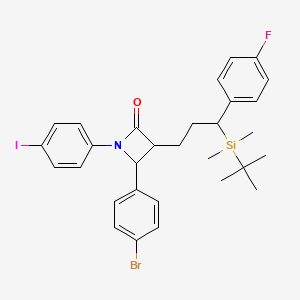

![2-Bromo-6,7-dichloro-3H-imidazo[4,5-b]pyridine](/img/structure/B13125098.png)
